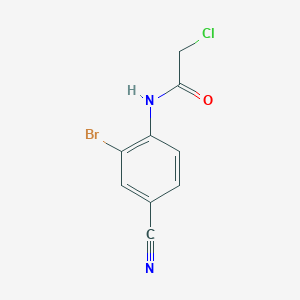
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine, also known as TMA-4, is a psychoactive drug that belongs to the amphetamine class of chemicals. It is a derivative of the phenethylamine family and is structurally similar to other amphetamines such as MDMA and MDA. TMA-4 has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine acts as a releasing agent of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. It also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This compound has been found to have a higher affinity for the serotonin transporter than for the dopamine transporter.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to increase the release of certain hormones, such as cortisol and prolactin. This compound has been found to have a longer duration of action than other amphetamines, with effects lasting up to 12 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine has several advantages for use in scientific research, including its unique profile of effects on the central nervous system and its potential use in the treatment of depression and anxiety disorders. However, there are also limitations to its use, including its potential for abuse and its potential for adverse side effects.
Direcciones Futuras
There are several future directions for research on 2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine, including its potential use in the treatment of depression and anxiety disorders, its effects on the central nervous system, and its potential for abuse. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research is needed to determine the long-term effects of this compound use and its potential for addiction.
Métodos De Síntesis
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine can be synthesized through several methods, including the Leuckart-Wallach reaction and the reductive amination of 2,5-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of 2,5-dimethoxyphenylacetone with formamide and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 2,5-dimethoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique profile of effects on the central nervous system, including the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-13-14(17-12-4-6-18-7-5-12)9-16(2,3)10-15(13)19-11/h8,12,14,17H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASSGKQVVQAFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2NC3CCOCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)


